Methyl sulfate

Overview

Description

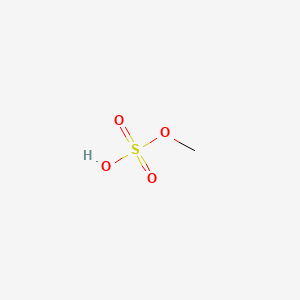

Methyl sulfate (CH₃OSO₃⁻) is an organosulfate compound derived from sulfuric acid by replacing one hydroxyl group with a methyl group. It is commonly encountered as its sodium salt (sodium this compound) or in ionic liquid forms (e.g., 1-butyl-3-methylimidazolium this compound). This compound is widely used in organic synthesis as a sulfation reagent, in atmospheric aerosol studies, and in biological systems as a metabolite or enzyme cofactor . Its chemical reactivity and stability depend on the anion-cation interactions in its ionic forms and its environmental behavior, which is influenced by its hydrophilic and weakly surface-active properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl sulfate can be synthesized through the esterification of sulfuric acid with methanol. The reaction typically involves the use of concentrated sulfuric acid and methanol under controlled conditions to produce this compound and water as by-products :

H2SO4+CH3OH→CH3OSO3H+H2O

Industrial Production Methods

Industrial production of this compound often involves the continuous reaction of dimethyl ether with sulfur trioxide. This method is preferred due to its efficiency and scalability :

(CH3O)2SO2+SO3→2CH3OSO3H

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl sulfate undergoes hydrolysis in aqueous environments, producing methanol and sulfuric acid. This reaction is critical in both environmental and synthetic contexts:

-

Mechanism :

The reaction proceeds via nucleophilic attack by water on the electrophilic sulfur center .

-

Kinetics :

Hydrolysis rates depend on pH and temperature. At 65°C , the forward rate constant () for monothis compound (MMS) formation from sulfuric acid and methanol is . Hydrolysis of dithis compound (DMS) to MMS occurs rapidly, with a half-life of <10 minutes at 35°C .

| Parameter | Value (25°C) | Conditions | Source |

|---|---|---|---|

| (DMS) | 1 M HCl | ||

| (MMS) | Neutral pH, 65°C |

Alkylation Reactions

This compound acts as a methylating agent, transferring its methyl group to nucleophiles such as amines or alcohols:

-

Reactivity :

this compound exhibits higher alkylation efficiency compared to tetramethylammonium or trimethylsulfonium ions. For example, its second-order rate constant for reaction with dimethylamine is at 25°C .

| Methylating Agent | () | Nucleophile (pKa) |

|---|---|---|

| This compound | Dimethylamine (10.7) | |

| Trimethylsulfonium | Dimethylamine | |

| Tetramethylammonium | Dimethylamine |

-

Catalytic Pathways :

In organic synthesis, this compound intermediates facilitate sulfation reactions. For instance, DMS reacts with tetrabutylammonium bisulfate () to form methyl monosulfates () and this compound (), which are subsequently converted to sulfated products .

Thermal Decomposition

Heating this compound derivatives leads to decomposition:

-

Sodium this compound :

This reaction produces dithis compound (DMS) and sodium sulfate at elevated temperatures .

-

Stability :

this compound decomposes exothermically above 180°C , releasing sulfur oxides and methanol .

Role in Sulfation Processes

This compound intermediates are pivotal in sulfate-group transfer reactions:

-

Synthetic Applications :

In the presence of , this compound () reacts with alcohols (e.g., 3-phthalimido-1-propanol) to yield sulfated products with 84% efficiency . Bisulfate () and acetate () ions catalyze the cleavage of methyl protecting groups in monosulfates . -

Equilibrium Dynamics :

NMR studies reveal that this compound () and methyl monosulfates () exist in equilibrium during sulfation, with bisulfate ions driving the reaction toward product formation .

Acid-Base Behavior

Methyl bisulfate () is a strong acid in aqueous solutions:

This property enables its use as a counterion in pharmaceuticals (e.g., metilsulfate ) .

Scientific Research Applications

Scientific Research Applications

2.1 Methylating Agent in Organic Synthesis

Methyl sulfate is primarily utilized as a methylating agent in organic chemistry. It reacts with nucleophiles to form methylated products, which are essential in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The following table summarizes some key applications:

| Application | Description |

|---|---|

| Pharmaceuticals | Used to synthesize active pharmaceutical ingredients by methylating nitrogen and oxygen-containing compounds. |

| Agrochemicals | Employed in the production of pesticides and herbicides through methylation processes. |

| Surfactants | Integral in creating surfactants for detergents and fabric softeners by modifying fatty alcohols. |

2.2 Role in Nanotechnology

Recent advancements have seen the application of this compound derivatives in nanotechnology, particularly in drug delivery systems. For instance, cationic lipids such as dioleoyltrimethylammonium propane (DOTAP) utilize this compound to enhance gene delivery efficiency through virosomes .

Case Studies

3.1 Pharmaceutical Applications

A significant case study involves the synthesis of quercetin metabolites, where this compound was used to investigate its inhibitory effects on cytochrome P450 enzymes . This research highlights the compound's relevance in drug metabolism and pharmacokinetics.

3.2 Agricultural Chemicals

In agricultural applications, this compound has been used to synthesize various pesticides that target specific pests while minimizing environmental impact. For example, the development of selective herbicides has been enhanced by utilizing methylation processes to improve efficacy and reduce toxicity.

Safety and Environmental Considerations

While this compound has numerous applications, it is crucial to consider its safety profile due to its toxicity and potential environmental impact. Regulatory agencies classify dithis compound as a hazardous substance due to its carcinogenic properties when mishandled . Therefore, stringent safety measures must be implemented during its use in industrial settings.

Mechanism of Action

Methyl sulfate exerts its effects primarily through its strong acidic properties and its ability to act as a methylating agent. The compound can transfer a methyl group to various nucleophiles, facilitating the formation of new chemical bonds. This methylation process is crucial in many biochemical pathways and industrial applications .

Comparison with Similar Compounds

Chemical Structure and Reactivity

Methyl sulfate is structurally distinct from other sulfates due to its methyl ester group. Key comparisons include:

- Dithis compound (DMS): A di-ester of sulfuric acid ((CH₃)₂SO₄), DMS is more reactive and toxic than this compound. It acts as a methylating agent in organic synthesis but requires careful handling due to its carcinogenicity. This compound, in contrast, is less toxic and primarily serves as a sulfation reagent .

- Diisopropyl sulfate : This compound shares functional similarity with DMS but has lower reactivity due to steric hindrance from isopropyl groups. This compound offers better regioselectivity in sulfation reactions .

- Sodium ethyl sulfate: The ethyl analog of sodium this compound exhibits slightly higher hydrophobicity and surface activity due to its longer alkyl chain. Both compounds, however, display intermediate physical properties between inorganic sulfates (e.g., Na₂SO₄) and organic carboxylates .

Table 1: Structural and Reactivity Comparison

Physical Properties

This compound derivatives exhibit distinct physical behaviors compared to analogs:

- Water activity and density: Sodium this compound solutions have water activities similar to Na₂SO₄ but lower than carboxylic acids. Its density (1.28 g/cm³ at 25°C) is closer to inorganic sulfates than to organics like sodium acetate .

- Thermal stability : 1-Butyl-3-methylimidazolium this compound decomposes at 363°C, higher than its acetate (242°C) and chloride (290°C) counterparts, indicating enhanced thermal stability due to sulfate anion interactions .

Table 2: Physical Properties of Selected Sulfates

| Property | Sodium this compound | Sodium Ethyl Sulfate | Sodium Sulfate (Na₂SO₄) |

|---|---|---|---|

| Water activity (0.5 M) | 0.97 | 0.96 | 0.98 |

| Density (g/cm³) | 1.28 | 1.24 | 1.46 |

| Refractive index | 1.36 | 1.38 | 1.33 |

Biological Activity

Methyl sulfate, a methyl ester of sulfuric acid, is primarily recognized for its role in various biological systems and chemical processes. Its biological activity can be attributed to its ability to participate in sulfation reactions, which are crucial for the metabolism of numerous compounds. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

This compound (CH₃OSO₄) is a potent alkylating agent that can modify nucleophilic sites in biomolecules, including proteins and nucleic acids. It is often used in biochemical research to study sulfation pathways and the effects of sulfated metabolites.

Mechanisms of Biological Activity

- Sulfation Reactions : this compound serves as a donor of sulfate groups in sulfation reactions, a critical phase II metabolic process that enhances the solubility and excretion of various compounds. This process can lead to both detoxification and bioactivation of drugs and endogenous substances.

- Alkylation : As an alkylating agent, this compound can react with nucleophiles in biological systems, potentially leading to modifications in DNA and proteins. This reaction can result in cytotoxicity or mutagenicity, depending on the context and concentration.

Biological Effects

- Toxicity : this compound is known for its cytotoxic properties. Studies have shown that exposure can lead to cell death through mechanisms such as apoptosis or necrosis. For instance, dithis compound (DMS), a related compound, has been associated with severe respiratory distress and chemical burns due to its high reactivity and toxicity .

- Metabolic Transformation : this compound participates in metabolic pathways that include conjugation with various substrates. The resulting sulfated metabolites may exhibit altered pharmacological properties compared to their parent compounds .

Case Study 1: Acute Intoxication

A clinical report documented 62 cases of acute intoxication due to inhalation of dithis compound, highlighting the severe respiratory effects and long-term health implications associated with exposure . Patients exhibited symptoms ranging from mild irritation to severe laryngeal edema requiring emergency interventions.

Case Study 2: Chemical Burns

Another study detailed three cases of chemical burns caused by DMS exposure in a pharmaceutical setting. The patients required extensive medical treatment due to airway complications arising from the toxic effects of the compound .

Research Findings

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl sulfate derivatives in laboratory settings?

- Methodological Answer : this compound derivatives (e.g., barium or calcium salts) require precise stoichiometric control and temperature regulation during synthesis. For example, barium this compound is synthesized by reacting this compound with barium hydroxide under controlled pH conditions . Key parameters include:

- Temperature : Reactions often occur below 0°C to prevent decomposition (e.g., using SO₃ and methanol) .

- Solvent selection : Ether or alcohol solvents are preferred for purification .

- Purity validation : New compounds must be characterized via melting point analysis, elemental composition, and spectroscopic data (e.g., NMR, IR) to confirm identity .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound compounds?

- Methodological Answer : A systematic approach includes:

- Physical properties : Measure density (e.g., d₄¹⁵ = 1.45–1.47 for this compound) and solubility in water, alcohol, or ether .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 172–174°C for derivatives like Laudexium this compound) .

- Spectroscopic analysis : Report ¹H/¹³C NMR shifts and IR absorption bands for functional groups (e.g., sulfate ester peaks at ~1200–1250 cm⁻¹) .

Advanced Research Questions

Q. What analytical challenges arise when quantifying trace this compound derivatives in complex matrices (e.g., biological fluids)?

- Methodological Answer : Advanced techniques are required due to low volatility and matrix interference:

- Extraction optimization : Use Fe₃O₄@SiO₂@sodium dodecyl sulfate nanoparticles for solid-phase microextraction, enhancing recovery rates .

- Chromatographic separation : Employ reverse-phase HPLC with UV detection (λ = 210 nm) for isomers like methylhippuric acid .

- Validation : Include spike-and-recovery tests and limit of detection (LOD) calculations to address variability .

Q. How can researchers resolve contradictions in reported toxicity data for this compound compounds?

- Methodological Answer : Contradictions often stem from dose-response variability or confounding variables. Strategies include:

- Meta-analysis : Pool data from observational studies while adjusting for confounders (e.g., exposure duration, solvent interactions) .

- In vitro/in vivo correlation : Compare cytotoxicity assays (e.g., IC₅₀ in cell lines) with animal model outcomes to identify discrepancies .

- Statistical rigor : Use multivariate regression to isolate compound-specific effects from co-exposures .

Q. What novel applications of this compound derivatives are emerging in medicinal chemistry?

- Methodological Answer : Recent studies highlight:

- Drug delivery : this compound salts enhance solubility of hydrophobic APIs (e.g., quaternary ammonium compounds) .

- Enzyme inhibition : Derivatives like Laudexium this compound act as neuromuscular blockers via acetylcholinesterase interaction .

- Synthetic protocols : Optimize reaction conditions (e.g., anhydrous environments) to minimize hydrolysis during derivatization .

Q. Methodological Guidelines for Data Reporting

Q. How should researchers document experimental procedures for this compound studies to ensure reproducibility?

- Answer : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research):

- Detailed synthesis : Report molar ratios, catalyst use, and purification steps (e.g., recrystallization solvents) .

- Instrumentation : Specify manufacturer and model for critical equipment (e.g., Bruker NMR spectrometers) .

- Raw data : Deposit chromatograms or spectral datasets in supplementary materials, referenced via hyperlinks in the main text .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Answer :

Properties

IUPAC Name |

methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJDSHXVKJFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19803-43-1 (ammonium salt), 512-42-5 (hydrochloride salt), 562-54-9 (potassium salt) | |

| Record name | Methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047983 | |

| Record name | Methyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-93-4 | |

| Record name | Monomethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24I7CLU7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.